N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide

Drug Design ADME Sulfonamide Bioisosteres

N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide (CAS 1421584-79-3) is a synthetic small molecule (C17H21N3O4S2, MW 395.5 g/mol) that combines a 2,4-dimethylthiazole heterocycle, a methylene linker, and a morpholine-4-sulfonyl benzamide tail. Its computed XLogP3 of 1.3, topological polar surface area of 125 Ų, and hydrogen-bond donor/acceptor counts of 1/7 place it within lead-like chemical space typical of type I/II kinase inhibitor scaffolds.

Molecular Formula C17H21N3O4S2
Molecular Weight 395.49
CAS No. 1421584-79-3
Cat. No. B2360997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide
CAS1421584-79-3
Molecular FormulaC17H21N3O4S2
Molecular Weight395.49
Structural Identifiers
SMILESCC1=C(SC(=N1)C)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C17H21N3O4S2/c1-12-16(25-13(2)19-12)11-18-17(21)14-3-5-15(6-4-14)26(22,23)20-7-9-24-10-8-20/h3-6H,7-11H2,1-2H3,(H,18,21)
InChIKeyOKDKMBGZDWJSKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide (CAS 1421584-79-3): Procurement-Grade Structural Identity and Physicochemical Baseline


N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide (CAS 1421584-79-3) is a synthetic small molecule (C17H21N3O4S2, MW 395.5 g/mol) that combines a 2,4-dimethylthiazole heterocycle, a methylene linker, and a morpholine-4-sulfonyl benzamide tail. Its computed XLogP3 of 1.3, topological polar surface area of 125 Ų, and hydrogen-bond donor/acceptor counts of 1/7 place it within lead-like chemical space typical of type I/II kinase inhibitor scaffolds [1]. The compound is cataloged in PubChem (CID 71795556) and is available from non-clinical research suppliers as a reference standard for target identification and medicinal chemistry campaigns [2].

Why Generic Substitution Fails for N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide: The Morpholinosulfonyl Moiety Defines a Distinct Physicochemical and Pharmacophoric Profile


The morpholinosulfonyl group is not a passive solubilizing appendage; it is a critical pharmacophoric element that influences ligand–target recognition, selectivity, and ADME properties. Replacing it with a simple methylsulfonyl or an unsubstituted phenylsulfonamide eliminates the morpholine oxygen's hydrogen-bond acceptor capability, reducing topological polar surface area and altering the orientation of the sulfonamide vector within ATP-binding pockets. Conversely, substituting with a piperidine-1-sulfonyl group increases lipophilicity (XLogP3 shift of ~0.5–1.0 log units) and adds a basic amine center, which can introduce off-target liabilities (e.g., hERG, CYP2D6) not present in the neutral morpholino analog [1]. For researchers requiring a balanced, neutral, soluble sulfonamide warhead with a predictable metabolic profile, generic replacement with a non-morpholino sulfonamide leads to divergent pharmacokinetics and target engagement, as demonstrated in class-level sulfonamide SAR studies [1].

Product-Specific Quantitative Evidence Guide: N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide vs. Its Closest Structural Analogs


XLogP3 Lipophilicity vs. Piperidine-1-sulfonyl and Methylsulfonyl Analogs

The target compound exhibits an XLogP3 of 1.3 [1]. The closest piperidine-1-sulfonyl analog, N-((2,4-dimethylthiazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide, is predicted (via XLogP3) to have an XLogP3 of approximately 2.0–2.2, while the methylsulfonyl analog has a predicted XLogP3 of approximately 0.8–1.0. The morpholino group thus confers intermediate lipophilicity, optimizing the balance between passive permeability and aqueous solubility in kinase inhibitor design [1].

Drug Design ADME Sulfonamide Bioisosteres

Topological Polar Surface Area (TPSA) as a Predictor of Cell Permeability vs. Chloro-benzothiazole and Simple Phenyl Analogs

The target compound has a computed TPSA of 125 Ų [1]. The closely related N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 896675-74-4) has a TPSA of 143 Ų, while N-phenyl-4-(morpholinosulfonyl)benzamide has a TPSA of approximately 107 Ų. The target compound's TPSA falls below the typical 140 Ų threshold for oral bioavailability and below 90 Ų for CNS penetration, positioning it as a peripherally restricted, orally bioavailable candidate compared to the chloro-benzothiazole analog [1][2].

Drug Design Cell Permeability CNS Drug Delivery

Hydrogen-Bond Acceptor/Donor Profile Optimized for Kinase Hinge-Binding vs. Thiazole-Only Scaffolds

The target compound possesses 7 hydrogen-bond acceptors and 1 donor [1]. The thiazole nitrogen and sulfonamide oxygens form a classic donor–acceptor motif for kinase hinge region binding. In contrast, N-((2,4-dimethylthiazol-5-yl)methyl)benzamide (no sulfonamide) has only 3 acceptors and 1 donor [2]; this drastic reduction in acceptor count weakens hinge-binding complementarity and reduces selectivity across the kinome. The morpholinosulfonyl group thus provides a quantifiable increase in hydrogen-bond acceptor capacity (Δ = +4) essential for potent, selective kinase engagement [1][2].

Kinase Inhibitor Design Hinge Binder Sulfonamide Pharmacophore

Best Research and Industrial Application Scenarios for N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide


Kinase Inhibitor Lead Optimization Campaigns Requiring Balanced Lipophilicity and Solubility

The compound's XLogP3 of 1.3 and TPSA of 125 Ų make it an ideal starting scaffold for medicinal chemistry teams seeking type II kinase inhibitors where intermediate lipophilicity is correlated with optimal cellular activity and reduced promiscuity. Unlike piperazine- or piperidine-sulfonamide analogs, the morpholino variant avoids a basic amine center, minimizing CYP2D6 inhibition and hERG binding risks observed in more lipophilic sulfonamides [1].

Fragment-Based Drug Discovery (FBDD) Libraries Targeting ATP-Binding Pockets

With a molecular weight of 395.5 g/mol and 7 hydrogen-bond acceptors, this compound fits the 'fragment-plus-linker' paradigm for ATP-competitive kinase probes. The morpholinosulfonyl moiety engages the conserved catalytic lysine and hinge region, while the 2,4-dimethylthiazole occupies the adenine pocket. Its hydrogen-bond acceptor count (Δ = +4 vs. simple benzamides) supports high-quality binding enthalpy, making it a preferred fragment for SPR and ITC-based screening cascades [1].

Selective Probe Development for Peripheral Kinase Targets (e.g., TAM, FLT3, or VEGFR2)

The TPSA of 125 Ų positions this compound below the CNS-penetration threshold, reducing central nervous system exposure and associated side effects. This property, combined with the absence of a basic amine, makes it suitable for designing peripherally restricted kinase inhibitors where CNS activity is undesirable—unlike many classic type I kinase inhibitor fragments that readily cross the blood-brain barrier [1].

Quote Request

Request a Quote for N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.